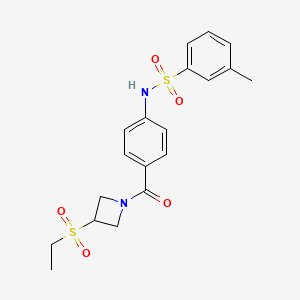

N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

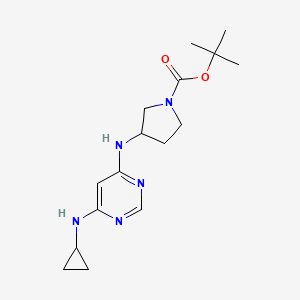

“N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The “N,N-dimethyl” indicates that there are two methyl groups attached to a nitrogen atom. The “6-thiomorpholin” suggests the presence of a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one sulfur atom, attached at the 6-position of the pyrimidine ring.

Molecular Structure Analysis

Based on its name, “this compound” would be expected to have a pyrimidine ring as its core structure, with a dimethylamino group and a thiomorpholin group attached at the 4- and 6-positions, respectively . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

As a pyrimidine derivative, “this compound” would be expected to undergo reactions similar to other pyrimidines. These could include electrophilic substitution, nucleophilic substitution, and reactions at the exocyclic nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other pyrimidine derivatives. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine derivatives have been synthesized and investigated for their biological activities. These activities include anti-inflammatory and analgesic effects, which were observed in specific furochromone pyrimidine derivatives. Such compounds exhibit promising biological activities, indicating their potential for further drug development (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Antitubercular Activities

Some new pyrimidine-azitidinone analogues, derived from the reaction of aromatic amines with N-phenylacetamide, have shown significant in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains and Mycobacterium tuberculosis. These findings underscore the potential of this compound derivatives in addressing resistant microbial strains and tuberculosis (Chandrashekaraiah et al., 2014).

Antifungal Effect

The antifungal effect of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has been documented, particularly against types of fungi like Aspergillus terreus and Aspergillus niger. These derivatives have demonstrated effective antifungal properties, suggesting their potential in developing new antifungal agents (Jafar et al., 2017).

Antitumor/Anticancer Activity and Apoptosis Induction

A series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones have been synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activity. These compounds, including modifications with dimethylamine, exhibit significant cytotoxic and antitumor activities, offering a promising avenue for anticancer drug development (Venkateshwarlu et al., 2014). Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate, demonstrating significant efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Chemical Synthesis and Interaction with DNA

The interaction of phleomycin amplifiers, including compounds related to this compound, with DNA has been evaluated, showing significant binding and intercalation. This interaction is correlated with their biological amplification activity, suggesting a molecular basis for their anticancer drug amplification effects (Strekowski et al., 1986).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-6-thiomorpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S/c1-13(2)9-7-10(12-8-11-9)14-3-5-15-6-4-14/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFCHNJXLDEYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)

![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)